molecular formula C17H13N5O3S B2802255 4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide CAS No. 2034553-44-9

4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B2802255
CAS No.: 2034553-44-9
M. Wt: 367.38
InChI Key: APLWRNSOUGCPPZ-UHFFFAOYSA-N
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Description

4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound known for its multifaceted applications in scientific research. The compound features a unique combination of thienopyrimidine and phthalazine structures, providing distinct biochemical properties that make it valuable in various fields, including chemistry, biology, medicine, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide typically involves a multi-step process:

  • Starting Materials: : The synthesis begins with commercially available starting materials, such as thiophene derivatives and phthalazine compounds.

  • Stepwise Reactions: : The process includes nitration, sulfonation, and amination reactions to form intermediate compounds.

  • Cyclization: : The intermediates undergo cyclization reactions under controlled conditions (e.g., temperature, pH) to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

  • Large-scale Reactors: : Utilizing large-scale chemical reactors to manage the reactions efficiently.

  • Optimized Conditions: : Implementing optimized reaction conditions to maximize yield and purity.

  • Purification: : Employing advanced purification techniques, such as chromatography, to ensure the final product's quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or permanganates.

  • Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The compound is prone to nucleophilic and electrophilic substitution reactions, influenced by the presence of functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Common organic solvents such as dichloromethane, methanol, and acetonitrile.

Major Products Formed

  • Oxidation Products: : Formation of oxidized derivatives with changes in the functional groups.

  • Reduction Products: : Reduction leads to the formation of reduced analogs with altered electronic properties.

  • Substitution Products: : New compounds with substituted groups replacing original functional groups.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound can act as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.

Biology

  • Enzyme Inhibition: : Used as a potential enzyme inhibitor in biochemical assays.

Medicine

  • Drug Development: : Investigated for its therapeutic potential, including anti-cancer, anti-inflammatory, and anti-microbial activities.

Industry

  • Material Science: : Applied in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Binding to Enzymes: : Inhibits specific enzymes by binding to their active sites, affecting biochemical pathways.

  • Interaction with Cellular Receptors: : Modulates cellular receptors, influencing cell signaling and function.

  • Pathway Modulation: : Alters metabolic or signaling pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide

  • 4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-2(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide

Highlighting Uniqueness

  • Structural Uniqueness: : The presence of both thienopyrimidine and phthalazine moieties in one compound sets it apart from others.

  • Biochemical Properties: : Exhibits distinct biochemical properties that enhance its versatility in research applications.

  • Therapeutic Potential: : Demonstrates unique therapeutic effects that are not observed in closely related compounds.

This compound’s unique structure and properties make it a valuable asset in scientific research, offering diverse applications across multiple fields.

Properties

IUPAC Name

4-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-3H-phthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S/c23-15-11-4-2-1-3-10(11)13(20-21-15)16(24)18-6-7-22-9-19-12-5-8-26-14(12)17(22)25/h1-5,8-9H,6-7H2,(H,18,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLWRNSOUGCPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C(=O)NCCN3C=NC4=C(C3=O)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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